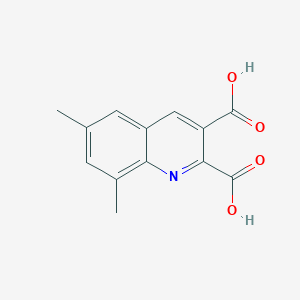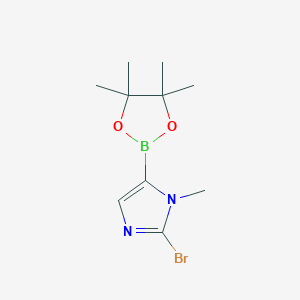![molecular formula C8H10N2O5S B12617730 2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid CAS No. 914358-36-4](/img/structure/B12617730.png)
2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid typically involves multiple steps, including nitration, reduction, and sulfonation reactions. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. The methoxycarbonyl group is then introduced through esterification, and finally, the sulfonic acid group is added via sulfonation .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids as catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can regenerate the amino group. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid exerts its effects involves interactions with various molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The methoxycarbonyl group can also participate in esterification reactions, modifying the properties of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride: This compound has a similar structure but includes a boronic acid group instead of a sulfonic acid group.
2-Amino-4-methoxybenzoic acid: This compound lacks the sulfonic acid group and has a methoxy group instead.
Uniqueness
2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific applications .
Properties
CAS No. |
914358-36-4 |
|---|---|
Molecular Formula |
C8H10N2O5S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-amino-4-(methoxycarbonylamino)benzenesulfonic acid |
InChI |
InChI=1S/C8H10N2O5S/c1-15-8(11)10-5-2-3-7(6(9)4-5)16(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14) |
InChI Key |
PBGMABLTHWMGCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)
![1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)imidazolidin-2-one](/img/structure/B12617654.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)
![{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12617665.png)



![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12617684.png)
![2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B12617692.png)
![2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12617694.png)




